![molecular formula C23H20N2O3S B3014022 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 900004-70-8](/img/structure/B3014022.png)
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide, is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The benzothiazole moiety is known for its presence in compounds with various biological activities, including antibacterial and antihypertensive properties.
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with other reagents to introduce additional functional groups. For instance, in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides, refluxing benzothiazoles with acetic acid is a common method . Similarly, a sequence of reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid has been used to create novel N-(benzo[d]thiazol-2-yl) acetamide derivatives with antibacterial properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods. For example, the structure of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was determined using X-ray single crystal diffraction, which revealed the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) and semi-empirical methods can also be employed to optimize the molecular geometry and analyze the conformational flexibility of these compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, forming hydrogen bonds that are crucial for their biological activity. For instance, N-(benzo[d]thiazol-2-yl)acetamide can form three hydrogen bonds with water, acting as a bridge between different molecules . These hydrogen bonding interactions are significant as they can influence the photophysical properties and the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties, can be theoretically calculated using computational methods. These properties are essential for understanding the behavior of the compounds under different conditions and for predicting their reactivity and stability . The frontier molecular orbitals (FMOs) analysis provides insights into the electronic structure, which is related to the chemical reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antimalarial Properties
N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide and its derivatives have been studied for their antimicrobial activities. A study by Alborz et al. (2018) focused on synthesizing novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, an available precursor. These compounds exhibited moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. Moreover, the study found that adding methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhances antimalarial potency (Alborz et al., 2018).
2. Anticancer Activity
Isoxazole derivatives of N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Kumbhare et al. (2014) found that these compounds exhibit anti-cancer activity, particularly against the Colo205 cell line, with the ability to induce G2/M cell cycle arrest and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014).
3. Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide crystals have been explored. Balijapalli et al. (2017) synthesized distinct hydrogen bond associated compounds, demonstrating the characteristic nature of assemblies depending on the substituent in the benzothiazole moiety. These properties are important for understanding the behavior of these compounds under different physical conditions (Balijapalli et al., 2017).
4. Microwave Assisted Synthesis for Antibacterial Agents
Borad et al. (2015) conducted a study on microwave-assisted synthesis of N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide derivatives as potential antibacterial agents. The study highlighted the efficient synthesis process and the broad spectrum of antibacterial activity against various microorganisms exhibited by these compounds (Borad et al., 2015).
5. Temperature-Controlled Fluorescence Switching
In a study by Kundu et al. (2019), derivatives of N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide showed temperature-controlled locally excited and twisted intramolecular charge-transfer state fluorescence switching in polar solvents. This property is significant for applications in fluorescence switching and tuning in various environments (Kundu et al., 2019).
Propiedades
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-12-13-21-20(14-19)24-23(29-21)25(15-17-8-4-2-5-9-17)22(26)16-28-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNPLJQVPKACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

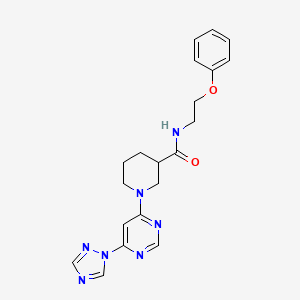
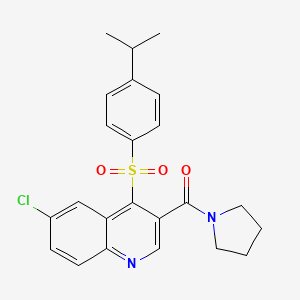
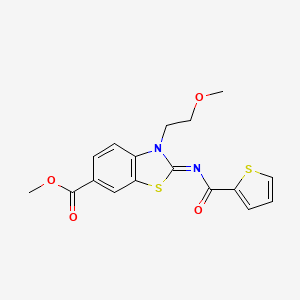
![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)
![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
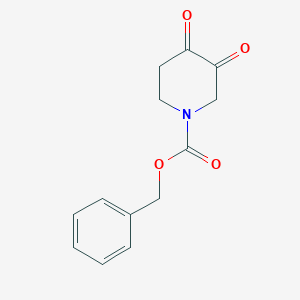
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
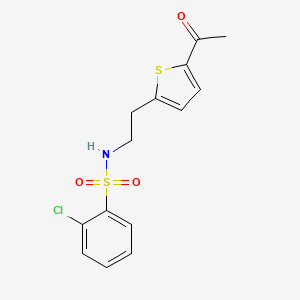
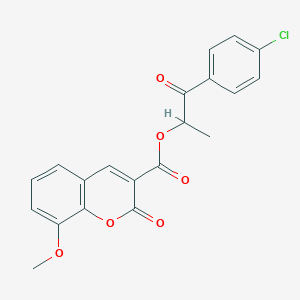
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)